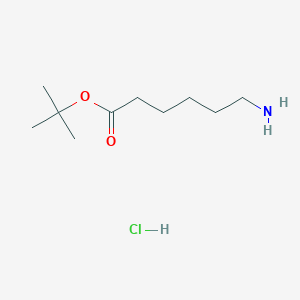

Tert-butyl 6-aminohexanoate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 6-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-4-6-8-11;/h4-8,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPCMCLPEUUXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316829-43-3 | |

| Record name | tert-butyl 6-aminohexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 6-aminohexanoate hydrochloride chemical properties

An In-Depth Technical Guide to Tert-butyl 6-aminohexanoate Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. It belongs to the class of amino acid esters, where the carboxylic acid functional group of 6-aminohexanoic acid is protected as a tert-butyl ester, and the primary amine is stabilized as a hydrochloride salt. This dual-protection strategy imparts unique chemical properties, making it a versatile building block and linker molecule. The tert-butyl ester provides robust protection under basic and nucleophilic conditions while being readily cleavable under acidic conditions. Concurrently, the hydrochloride salt protects the amine group, enhances solubility in certain solvents, and allows for its controlled release as a free amine upon treatment with a base. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical reagent is the foundation of reproducible and reliable research. This section details the core physical properties and spectroscopic signatures required to confirm the identity and purity of this compound.

Core Chemical Identifiers

A summary of the essential identification parameters for this compound is provided below.

| Property | Value | Source |

| CAS Number | 316829-43-3 | [1] |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |

| Molecular Weight | 223.74 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | tert-butyl 6-aminocaproate hydrochloride | [2][3] |

| InChI Key | DYPCMCLPEUUXFE-UHFFFAOYSA-N | [1] |

Physical Properties

The physical state and storage conditions are critical for maintaining the integrity of the compound.

| Property | Value | Source |

| Appearance | White to off-white powder or solid. | [1][4] |

| Solubility | The hydrochloride form enhances water solubility compared to the free base. It is slightly soluble in methanol and DMSO. | [5] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [1][4][6] |

| Stability | Considered hygroscopic; should be stored in a dry environment. | [5] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint for the molecule, essential for quality control and reaction monitoring. The following data are based on established principles and data from structurally related compounds.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. For this compound, the key diagnostic signals are the sharp singlet of the tert-butyl group and the distinct multiplets of the hexanoate backbone.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.0 | Broad Singlet | 3H | -NH₃⁺ |

| ¹H | ~2.9 | Triplet | 2H | -CH₂-NH₃⁺ |

| ¹H | ~2.2 | Triplet | 2H | -CH₂-COO- |

| ¹H | ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

| ¹H | ~1.4 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C | ~172 | - | - | C=O (Ester) |

| ¹³C | ~80 | - | - | -C(CH₃)₃ |

| ¹³C | ~39 | - | - | -CH₂-NH₃⁺ |

| ¹³C | ~35 | - | - | -CH₂-COO- |

| ¹³C | ~28 | - | - | -C(CH₃)₃ |

| ¹³C | ~27, 26, 24 | - | - | Aliphatic -CH₂- chain |

Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration. Data is extrapolated from related structures[7][8].

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~2950 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1540 | Medium | N-H bend (amide II-like from ammonium) |

| ~1250 & 1150 | Strong | C-O stretch (ester) |

Rationale: The broadness of the N-H stretch is characteristic of an ammonium salt. The strong carbonyl peak confirms the presence of the tert-butyl ester functional group[9][10].

Mass spectrometry is used to confirm the molecular weight of the compound. The analysis is typically performed on the free base form of the molecule after neutralization.

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.16 |

| [M+Na]⁺ | 210.15 |

| [M+K]⁺ | 226.12 |

Note: 'M' refers to the free base, C₁₀H₂₁NO₂ (MW = 187.28 g/mol )[3][11].

Synthesis and Purification

The synthesis of this compound is a straightforward process designed to install two orthogonal protecting groups onto the 6-aminohexanoic acid backbone. Orthogonal protection is a critical strategy in multi-step synthesis, allowing for the selective removal of one protecting group without affecting the other.

Synthetic Workflow

The most common synthetic route involves the direct esterification of 6-aminohexanoic acid followed by the formation of the hydrochloride salt. This approach is efficient as it avoids unnecessary protection/deprotection steps for the amine group.

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure. Researchers should always first consult primary literature and perform appropriate risk assessments.

Step 1: Tert-butylesterification of 6-Aminohexanoic Acid

-

Rationale: This step introduces the acid-labile tert-butyl ester protecting group. The use of a strong acid catalyst is necessary to facilitate the reaction with isobutylene gas or liquid.

-

To a pressure-resistant flask, add 6-aminohexanoic acid (1.0 eq).

-

Add a suitable solvent such as dioxane.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Cool the mixture to 0°C and carefully introduce isobutylene (liquid or gas) in excess (e.g., 2-3 eq).

-

Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

-

Upon completion (monitored by TLC or LC-MS), carefully vent the vessel in a fume hood.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 6-aminohexanoate free base.

Step 2: Conversion to Hydrochloride Salt

-

Rationale: Converting the free base to its hydrochloride salt enhances stability, improves handling characteristics (often inducing crystallization), and protects the amine from undesired side reactions. Using a non-polar solvent like diethyl ether facilitates the precipitation of the ionic salt.

-

Dissolve the crude free base from Step 1 in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution) dropwise until precipitation is complete.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any non-ionic impurities.

-

Dry the white solid under vacuum to yield the final product, this compound.

Purification and Quality Control

The primary method of purification is the precipitation/crystallization during salt formation. If further purification is needed, recrystallization from a solvent system like methanol/ether can be employed. The final product's identity and purity must be confirmed using the spectroscopic methods detailed in Section 1.3. A purity of >95% is standard for most research applications.

Chemical Reactivity and Handling

The utility of this compound stems from its nature as an orthogonally protected bifunctional molecule.

The Principle of Orthogonal Protection

The tert-butyl ester and the ammonium salt can be deprotected under mutually exclusive conditions. The ester is cleaved by acid, while the amine is liberated by base. This orthogonality is paramount in complex molecular construction.

Caption: Orthogonal deprotection pathways for tert-butyl 6-aminohexanoate HCl.

Key Reaction Protocols

Protocol 3.2.1: Liberation of the Free Amine for Amide Coupling

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF).

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), (1.1 - 2.2 eq) and stir for 15-30 minutes at room temperature.

-

The resulting solution contains the free amine, which can be directly used in subsequent reactions, such as HATU or EDC-mediated amide bond formation.

Protocol 3.2.2: Cleavage of the Tert-butyl Ester

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 v/v ratio with the solvent.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield 6-aminohexanoic acid hydrochloride.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Irritant/Harmful | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Safe Handling Protocol:

-

Engineering Controls: Use only inside a certified chemical fume hood[13].

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For handling large quantities, a face shield and respiratory protection may be necessary[14].

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust[13]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several scientific domains.

-

Role as a Linker/Spacer: The six-carbon aliphatic chain serves as a flexible, non-rigid spacer to connect two different molecular entities, for example, a targeting ligand to a payload molecule in bioconjugate chemistry[2].

-

Building Block in Peptide and Peptoid Synthesis: It is used as an unnatural amino acid building block to introduce linkers into peptides or to synthesize peptoids (N-substituted glycine oligomers), which are of interest as therapeutic agents due to their enhanced proteolytic stability[7].

-

Intermediate in Drug Discovery: The compound is a key intermediate in the synthesis of more complex pharmaceutical agents. Its orthogonally protected functional groups allow for sequential chemical modifications, which is a crucial aspect of building complex molecular architectures, including prodrugs designed for improved metabolic stability and targeted tumor delivery[12][15].

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its value lies in the orthogonal protection of its amine and carboxylic acid functionalities, enabling chemists to perform selective and high-yield transformations. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective use. From academic research exploring novel molecular structures to industrial drug development programs, this versatile building block continues to be an indispensable component in the modern chemist's toolbox.

References

-

PubChem, National Institutes of Health. Tert-butyl 6-aminohexanoate. [Link]

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Institutes of Health. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

-

Cleanchem Laboratories. Material Safety Data Sheets: Methyl 6-aminohexanoate hydrochloride. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

PubChemLite. This compound. [Link]

Sources

- 1. This compound | 316829-43-3 [sigmaaldrich.com]

- 2. biosynth.com [biosynth.com]

- 3. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 7750-45-0 [sigmaaldrich.com]

- 5. (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS#: 7750-45-0 [m.chemicalbook.com]

- 6. tert-Butyl 6-aminohexanoate | 5514-98-7 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. utsouthwestern.edu [utsouthwestern.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C10H21NO2) [pubchemlite.lcsb.uni.lu]

- 12. tert-butyl 6-aminohexanoate | 5514-98-7 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Utility of a Bifunctional Linker

An In-Depth Technical Guide to Tert-butyl 6-aminohexanoate hydrochloride

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry and drug development, success often hinges on the precise control of molecular architecture. This compound (CAS No: 316829-43-3) emerges as a key enabling reagent in this context.[1][2] It is not merely a chemical intermediate but a strategic building block, providing a pre-packaged, differentially protected linker essential for multi-step syntheses.

This molecule is a derivative of 6-aminohexanoic acid (also known as ε-aminocaproic acid or Ahx), a compound recognized for its therapeutic use as an antifibrinolytic agent and its role as a flexible, hydrophobic structural element in complex molecules.[3][4] The innovation of this compound lies in its intelligent design: the carboxylic acid function is masked as a sterically hindered and acid-labile tert-butyl ester, while the primary amine is protected and solubilized as a stable hydrochloride salt. This configuration allows chemists to selectively utilize the nucleophilic amine for coupling reactions while the carboxyl group remains inert, poised for deprotection and subsequent transformation in a later step.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications, particularly as a linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs). The protocols and insights herein are curated for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical command of this versatile reagent.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The key identifiers and properties of this compound are summarized below. It is critical to distinguish this compound from its free-base form, tert-butyl 6-aminohexanoate (CAS No: 5514-98-7).[5][6][7][8]

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 316829-43-3 | [1][2] |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |

| Molecular Weight | 223.74 g/mol | Calculated |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C, keep sealed in a dry place | [1][2] |

| InChI Key | DYPCMCLPEUUXFE-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)CCCCCN.Cl | Derived |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of this compound is a prime example of strategic protecting group chemistry. The most logical and field-proven pathway involves starting with the amine-protected precursor, Boc-6-aminohexanoic acid, to ensure regioselectivity during the esterification step.

Causality Behind the Synthetic Strategy

Direct esterification of 6-aminohexanoic acid is challenging due to the competing nucleophilicity of the amine and the carboxylate. Furthermore, the zwitterionic nature of the starting material can lead to poor solubility in organic solvents suitable for esterification. Therefore, a robust synthesis begins by protecting the amine with a tert-butyloxycarbonyl (Boc) group. This renders the amine non-nucleophilic and improves solubility. The subsequent esterification of the carboxylic acid is then straightforward. The final step involves selective deprotection of the amine with hydrochloric acid, which concurrently forms the desired hydrochloride salt, ensuring stability and ease of handling.

Experimental Protocol: Synthesis from Boc-6-aminohexanoic acid

This two-step protocol is a reliable method for laboratory-scale synthesis.

Step 1: Tert-butylation of Boc-6-aminohexanoic acid

-

Setup: To a solution of Boc-6-aminohexanoic acid (1.0 eq, CAS: 6404-29-1) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Reagent Addition: Slowly add tert-butanol (1.5 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil (Boc-NH-(CH₂)₅-COO-tBu) by flash column chromatography on silica gel to yield the fully protected intermediate.

Step 2: Selective Boc Deprotection and Salt Formation

-

Setup: Dissolve the purified Boc-NH-(CH₂)₅-COO-tBu (1.0 eq) from the previous step in a minimal amount of a suitable organic solvent such as 1,4-dioxane or diethyl ether.

-

Reagent Addition: Add a solution of hydrochloric acid (4M in 1,4-dioxane or a saturated solution in diethyl ether, >3.0 eq) dropwise at 0°C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield the final product, this compound.

Sources

- 1. This compound | 316829-43-3 [sigmaaldrich.com]

- 2. 5514-98-7|tert-Butyl 6-aminohexanoate|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]

- 5. tert-Butyl 6-aminohexanoate | 5514-98-7 [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. tert-butyl 6-aminohexanoate | 5514-98-7 [chemicalbook.com]

- 8. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 6-aminohexanoate Hydrochloride: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of tert-butyl 6-aminohexanoate hydrochloride, a critical bifunctional building block in modern chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis, the logic of its characterization, and the strategic advantages of its application, particularly in peptide synthesis and the development of targeted therapeutics like PROTACs.

Core Physicochemical Properties and Structural Significance

This compound is a salt form of an amino acid ester. Its structure is defined by three key features: a primary amine (protonated as an ammonium chloride salt), a six-carbon aliphatic chain (hexanoate), and a tert-butyl ester. This unique combination makes it an invaluable linker molecule. The tert-butyl ester serves as a sterically hindered, acid-labile protecting group for the carboxylic acid, while the ammonium salt provides a stable, yet reactive, primary amine handle for nucleophilic reactions or amide bond formation.

The aliphatic chain offers a flexible, non-rigid spacer, which is crucial for applications where spatial separation between two conjugated moieties is required. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a solid powder.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 223.74 g/mol | |

| Molecular Formula | C₁₀H₂₂ClNO₂ | |

| CAS Number | 316829-43-3 | |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C, sealed in a dry, dark place | [1] |

| IUPAC Name (Free Base) | tert-butyl 6-aminohexanoate | [2] |

| Free Base Molecular Weight | 187.28 g/mol | [1][2][3][4] |

| Free Base CAS Number | 5514-98-7 |[1][2][3][5] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound requires a multi-step approach centered on orthogonal protection strategies. The primary goal is to selectively form the tert-butyl ester without promoting self-polymerization via amide bond formation and to allow for the final amine to be presented as a hydrochloride salt.

Synthetic Strategy and Rationale

A robust synthetic route involves the initial protection of the amine of 6-aminohexanoic acid, followed by esterification, and concluding with deprotection and salt formation.

-

N-Protection: The amine is first protected to prevent it from reacting during the subsequent esterification step. The benzyloxycarbonyl (Cbz) group is an ideal choice. It is stable under the conditions required for tert-butyl ester formation and can be cleanly removed via catalytic hydrogenation, a mild method that will not cleave the acid-sensitive tert-butyl ester.

-

Esterification: The carboxylic acid of the N-Cbz protected intermediate is then converted to a tert-butyl ester. Direct esterification can be achieved by reacting it with tert-butyl acetate in the presence of a strong, non-nucleophilic acid like perchloric acid.[6] This method is effective for creating the sterically hindered ester.

-

N-Deprotection and Salt Formation: The Cbz group is removed by hydrogenolysis (H₂ gas with a Palladium-on-carbon catalyst). This reaction is highly selective and proceeds under neutral conditions.[6] Following the removal of the catalyst, the resulting free amine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or ether) to precipitate the desired hydrochloride salt, which can then be isolated.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established chemical literature.[6] Researchers should conduct their own risk assessments and optimizations.

Step 1: Synthesis of tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate

-

To a suspension of 6-(((benzyloxy)carbonyl)amino)hexanoic acid (1 equiv.) in tert-butyl acetate (approx. 4 mL per mmol of acid), cool the mixture to 0°C in an ice bath.

-

Slowly add perchloric acid (70%, 1.5 equiv.) dropwise while maintaining the temperature below 10°C.

-

Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

-

Quench the reaction by pouring it into a separatory funnel containing cold water.

-

Extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate (1 equiv.) in methanol (approx. 10 mL per mmol).

-

Add Palladium on carbon (10% w/w, approx. 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Replace the inert atmosphere with hydrogen gas (H₂) using a balloon or a hydrogenation apparatus.

-

Stir the suspension vigorously at room temperature for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Purification and Validation

The final hydrochloride salt is often highly crystalline and can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). A key advantage of converting the amine to its salt is the dramatic shift in solubility; the salt is typically insoluble in nonpolar organic solvents, allowing for purification via washing to remove non-basic organic impurities.[7] Purity should be confirmed by the analytical methods described in the following section.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the final product.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Singlet ~1.45 ppm (9H, t-butyl); Multiplets for methylene groups -(CH₂)₄- between ~1.3-1.8 ppm; Triplet ~2.3 ppm (-CH₂C=O); Triplet ~2.9 ppm (-CH₂NH₃⁺); Broad singlet for -NH₃⁺ protons.[6] |

| ¹³C NMR | Signal ~81 ppm (quaternary C of t-butyl); Signal ~28 ppm (methyls of t-butyl); Multiple signals for aliphatic chain carbons; Signal ~172 ppm (ester carbonyl C=O).[6] |

| ESI-MS | Detection of the protonated free base [M+H]⁺ at m/z ≈ 188.16. |

| FT-IR | Broad absorption ~2800-3100 cm⁻¹ (N-H stretch of ammonium); Sharp, strong absorption ~1730 cm⁻¹ (C=O stretch of ester). |

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. In the ¹H NMR spectrum (typically in CDCl₃ or D₂O), the most telling signal is the sharp singlet for the nine equivalent protons of the tert-butyl group. The protons on the carbon adjacent to the ammonium group will be shifted downfield compared to the other methylene protons due to the electron-withdrawing effect of the -NH₃⁺ group.

3.2. Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis will not show the mass of the hydrochloride salt directly, but rather the mass of the protonated free base (tert-butyl 6-aminohexanoate). The expected ion [C₁₀H₂₁NO₂ + H]⁺ would have a mass-to-charge ratio (m/z) of approximately 188.16, confirming the correct elemental composition.[6]

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, serving as a versatile linker to connect different molecular entities.

Spacer in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, non-natural amino acids or spacers are often incorporated to modify a peptide's properties. This compound can be coupled to a resin-bound peptide via standard amide bond formation (activating the resin-bound C-terminus and using the amine of the linker). The hexanoate chain acts as a flexible spacer, for instance, between the peptide and a label (like biotin or a fluorophore), which can reduce steric hindrance and improve the accessibility of the label for binding assays.[8] The tert-butyl ester remains intact during Fmoc-based SPPS and is cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid), yielding a C-terminal carboxylic acid on the linker.[8]

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The nature of this linker is critical for the PROTAC's efficacy. Tert-butyl 6-aminohexanoate is an excellent starting point for synthesizing these linkers. Its aliphatic chain provides the necessary length and flexibility to allow the target protein and E3 ligase to come together productively.[9] The terminal amine and the deprotected carboxylic acid serve as chemical handles to attach the two different ligands.

Diagram: Role as a PROTAC Linker

Caption: Conceptual use of a hexanoate spacer in a PROTAC molecule.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, predictable reactivity, and the orthogonal nature of its protecting groups provide chemists with a reliable and versatile building block. From modifying peptides to constructing sophisticated drug candidates like PROTACs, its importance in the fields of chemical biology and medicinal chemistry is firmly established. The robust synthetic and analytical protocols outlined in this guide serve as a foundation for its effective implementation in the laboratory.

References

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available from: [Link]

- Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. Google Patents.

-

Tert-butyl 6-aminohexanoate | C10H21NO2. PubChem, National Institutes of Health. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

-

tert-Butyl 6-aminocaproate | CAS 5514-98-7. DC Chemicals. Available from: [Link]

-

How to purify p-amino tert butyl benzamide?. ResearchGate. Available from: [Link]

Sources

- 1. 5514-98-7|tert-Butyl 6-aminohexanoate|BLD Pharm [bldpharm.com]

- 2. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. tert-butyl 6-aminohexanoate | 5514-98-7 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. tert-Butyl 6-aminocaproate|CAS 5514-98-7|DC Chemicals [dcchemicals.com]

Solubility Profile of Tert-butyl 6-aminohexanoate Hydrochloride: A Method-Centric Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 6-aminohexanoate hydrochloride is a valuable bifunctional molecule, frequently employed as a linker or building block in pharmaceutical and chemical synthesis. Its utility is fundamentally linked to its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the scarcity of published quantitative data, this document focuses on providing a robust framework for its empirical determination. We present detailed, field-proven protocols for establishing a comprehensive solubility profile, discuss the key molecular and environmental factors influencing this property, and outline the necessary safety precautions for handling.

Introduction and Physicochemical Profile

This compound (CAS: 316829-43-3) is the hydrochloride salt of the corresponding tert-butyl ester of 6-aminohexanoic acid. The molecule possesses a primary amine, which is protonated in the salt form, and a sterically hindered ester group. This structure imparts amphiphilic characteristics, suggesting a nuanced solubility behavior that is highly dependent on the solvent system.

The presence of the charged ammonium group generally enhances aqueous solubility compared to the free base, while the aliphatic chain and tert-butyl group contribute hydrophobic character, favoring solubility in organic solvents. Understanding this balance is paramount for its effective application.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 6-aminohexanoate;hydrochloride | - |

| CAS Number | 316829-43-3 | |

| Molecular Formula | C₁₀H₂₂ClNO₂ | |

| Molecular Weight | 223.74 g/mol | |

| Physical Form | Powder |

| Storage Temperature | 4°C | |

Published Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments for structurally related compounds provide an initial, albeit approximate, indication of its behavior.

Table 2: Qualitative Solubility of a Structurally Related Compound (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

| Solvent | Solubility | Source |

|---|---|---|

| Water | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| DMSO | Slightly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble |[1] |

Expert Insight: The term "Slightly Soluble" is a qualitative descriptor. For scientific and development purposes, it is imperative to establish quantitative values. The protocol detailed in Section 4 of this guide provides the methodology to achieve this.

Core Factors Influencing Solubility

The solubility of this compound is governed by several interdependent factors. A thorough understanding of these principles allows for the rational selection of solvent systems and the troubleshooting of experimental outcomes.

-

pH: As a hydrochloride salt of a primary amine, the compound's ionization state is pH-dependent. In acidic to neutral aqueous media, the amine remains protonated (R-NH₃⁺), which is the more water-soluble form. As the pH increases into the alkaline range, the amine will be deprotonated to its free base form (R-NH₂), which is significantly less water-soluble and may precipitate.

-

Solvent Polarity: The molecule has a polar, ionic head (the ammonium group) and a nonpolar tail (the hexyl-tert-butyl chain). Therefore, its solubility will be highest in polar protic solvents (like water and methanol) that can solvate both the charged amine and the ester group. Solubility is expected to decrease in nonpolar aprotic solvents.

-

Temperature: For most solids dissolving in a liquid, the dissolution process is endothermic. Consequently, solubility is expected to increase with temperature. This relationship should be determined empirically to identify potential crystallization points during process scale-up or storage.

-

Common Ion Effect: In aqueous solutions containing a source of chloride ions (e.g., NaCl or KCl brines), the solubility of this compound may be reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

Figure 1: Logical relationship between key factors and the resulting solubility of this compound.

Protocol: Quantitative Solubility Determination via HPLC

This section provides a detailed, self-validating protocol for determining the thermodynamic solubility of this compound using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The concentration is then quantified using a validated analytical method, such as HPLC.

Experimental Workflow

Figure 2: Step-by-step workflow for the quantitative determination of solubility.

Step-by-Step Methodology

A. Preparation of Saturated Solutions

-

For each solvent to be tested (e.g., water, methanol, ethanol, acetonitrile), label three 2 mL glass vials. Running in triplicate is essential for statistical validity.

-

Add approximately 20-30 mg of this compound to each vial. The key is to add an amount that is visibly in excess of what will dissolve.

-

Accurately pipette 1.0 mL of the selected solvent into each vial.

-

Securely cap the vials.

B. Equilibration

-

Place the vials in an isothermal shaker or on a rotator in a temperature-controlled chamber (e.g., 25°C).

-

Agitate the vials for 24 to 48 hours.

-

Causality Note: A prolonged agitation period is critical to ensure the system reaches true thermodynamic equilibrium, moving beyond the potentially higher, transient values of kinetic solubility. A 24-hour time point is standard, but a 48-hour check can confirm that equilibrium has been reached.

-

C. Sample Processing

-

Remove the vials from the shaker and let them stand for 30 minutes to allow for initial settling.

-

Centrifuge the vials at >10,000 x g for 15 minutes to pellet all undissolved solid material.

-

Carefully open a vial, taking care not to disturb the solid pellet.

-

Using a calibrated pipette, withdraw a known volume of the clear supernatant (e.g., 100 µL).

-

Immediately dilute the aliquot with a suitable diluent (typically the HPLC mobile phase) to a concentration that is expected to fall within the range of the calibration curve. A 1:100 or 1:1000 dilution is a common starting point.

D. Quantitative Analysis by HPLC-UV

-

Rationale: HPLC is the preferred method for quantifying amino acid derivatives due to its precision and ability to separate the analyte from potential impurities.[2] Ion-exchange chromatography is a common method for amino acids, but given the hydrophobic nature of the tert-butyl group, reversed-phase HPLC is also highly suitable and widely accessible.[2][3]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 70% Water (0.1% TFA) and 30% Acetonitrile (0.1% TFA). This should be optimized for ideal peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Calibration: Prepare a set of at least five calibration standards of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the diluted samples and the calibration standards.

-

Calculation: Construct a calibration curve of peak area versus concentration. Use the linear regression equation from this curve to calculate the concentration of the diluted samples. Multiply the result by the dilution factor to determine the final solubility in the solvent (e.g., in mg/mL).

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds should be used to guide handling procedures.[4][5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[4] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (4°C). The compound may be hygroscopic; storage under an inert atmosphere can be considered for long-term stability.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[4]

Conclusion

The solubility of this compound is a critical parameter that requires precise, quantitative measurement for its successful application in research and development. This guide provides the foundational knowledge and a detailed, robust experimental protocol to empower scientists to determine this property accurately. By understanding the interplay of pH, temperature, and solvent choice, and by employing a validated analytical workflow, researchers can generate the reliable data needed to optimize reaction conditions, purification processes, and formulation strategies.

References

-

SciELO. Synthesis, characterization and pharmacological evaluation of amide derivatives of flurbiprofen. Available at: [Link]

-

PubChem, National Institutes of Health. Tert-butyl 6-aminohexanoate. Available at: [Link]

-

U.S. Pharmacopeia (USP). Amino acid analysis. Available at: [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

-

ResearchGate. Analytical methods for amino acid determination in organisms. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 6-Aminohexanoic acid. Available at: [Link]

-

PubChem, National Institutes of Health. tert-butyl (2S)-6-amino-2-(butoxycarbonylamino)hexanoate;hydrochloride. Available at: [Link]

-

Cleanchem Laboratories. Material Safety Data Sheet: Methyl 6-aminohexanoate hydrochloride. Available at: [Link]

Sources

- 1. (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS#: 7750-45-0 [m.chemicalbook.com]

- 2. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. usp.org [usp.org]

- 4. fishersci.com [fishersci.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Stability Profile of Tert-butyl 6-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Stability of Tert-butyl 6-aminohexanoate Hydrochloride

This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and research molecules. Its structural integrity during storage, handling, and processing is paramount to ensuring the quality, efficacy, and safety of the final product. This technical guide provides a comprehensive analysis of the stability profile of this compound, offering insights into its degradation pathways, a robust stability testing protocol, and the development of a stability-indicating analytical method. By understanding the intrinsic stability of this molecule, researchers and drug development professionals can implement appropriate control strategies to mitigate degradation and ensure product consistency.

Physicochemical Properties and Structural Features Influencing Stability

This compound is a white to off-white crystalline solid.[1] Its structure comprises a primary amine, a tert-butyl ester, and a hydrochloride salt, each contributing to its overall stability profile.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [2] |

| Molecular Weight | 223.74 g/mol | [2] |

| Appearance | White to light yellow liquid/solid | [3] |

| Storage Temperature | 2-8°C | [3] |

| pKa (predicted) | 10.51 ± 0.10 | [3] |

The primary amine is a nucleophilic center and can participate in various reactions, while the tert-butyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrochloride salt form enhances water solubility but also introduces hygroscopicity, a critical factor in solid-state stability.[1]

Caption: Key functional groups of this compound and their influence on stability.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under various stress conditions. A thorough understanding of these pathways is essential for developing a stability-indicating analytical method and for defining appropriate storage and handling conditions.

Hydrolytic Degradation

The most probable degradation pathway is the hydrolysis of the tert-butyl ester bond. This reaction can be catalyzed by both acid and base.[4][5]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 6-aminohexanoic acid and tert-butanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of 6-aminohexanoic acid and tert-butanol.

Caption: Primary hydrolytic degradation pathway of Tert-butyl 6-aminohexanoate.

Thermal Degradation

At elevated temperatures, amino acids and their salts can undergo complex degradation reactions, including decarboxylation and intramolecular cyclization.[6][7] For this compound, significant thermal stress could potentially lead to the formation of caprolactam through intramolecular amide formation, with the elimination of tert-butanol and water.

Photodegradation

While the molecule does not contain significant chromophores that absorb in the near UV-visible region, photodegradation can still occur, potentially initiated by impurities or through indirect mechanisms.[8] The ICH Q1B guideline recommends photostability testing to assess the impact of light exposure.[9][10][11] Potential photodegradation pathways for amino acids can involve radical mechanisms, which could lead to a variety of degradation products.[12][13]

Oxidative Degradation

The primary amine group can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[14][15] Oxidative degradation of amines can lead to the formation of various products, including imines, aldehydes, and ammonia.[16]

A Comprehensive Stability Testing Program

To fully characterize the stability profile of this compound, a comprehensive stability testing program encompassing forced degradation and long-term studies is necessary. This program should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][17][18][19]

Caption: Workflow for the comprehensive stability testing of this compound.

Forced Degradation Studies

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.

Experimental Protocols:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis by HPLC.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound in 0.1 M sodium hydroxide.

-

Incubate at 60°C.

-

Withdraw and neutralize samples at the same time points as for acid hydrolysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature.

-

Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

Sample at various time points (e.g., 1, 3, 7, 14 days).

-

Dissolve the samples in a suitable solvent for HPLC analysis.

-

-

Photostability Testing:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][11]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples by HPLC.

-

Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish the retest period or shelf life of the substance.

Protocol:

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Parameters to be Tested: Appearance, Assay, and Degradation Products.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[20][21]

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV detection at a wavelength where the parent compound and potential degradation products have adequate absorbance (e.g., 210 nm, as the molecule lacks a strong chromophore). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.

Predicted Stability Profile and Data Presentation

Based on the chemical nature of this compound, the following stability profile is anticipated.

Table of Expected Degradation under Forced Conditions:

| Stress Condition | Expected Degradation | Major Degradation Product(s) |

| 0.1 M HCl, 60°C | Significant | 6-Aminohexanoic acid |

| 0.1 M NaOH, 60°C | Significant | 6-Aminohexanoic acid |

| 3% H₂O₂, RT | Moderate | Oxidized amine derivatives |

| 80°C, Solid | Slight to Moderate | Potential for caprolactam formation |

| Photostability (ICH Q1B) | Slight | Various minor degradation products |

Hypothetical Long-Term Stability Data (Assay, %):

| Time (months) | 25°C / 60% RH | 40°C / 75% RH |

| 0 | 100.0 | 100.0 |

| 3 | 99.8 | 98.5 |

| 6 | 99.6 | 97.2 |

| 12 | 99.2 | - |

| 24 | 98.5 | - |

| 36 | 97.8 | - |

Conclusion and Recommendations

This compound is a moderately stable compound, with its primary liability being the hydrolysis of the tert-butyl ester. The hydrochloride salt's hygroscopic nature necessitates storage in well-sealed containers at controlled, low temperatures (2-8°C) to minimize water absorption and subsequent hydrolysis.[3] Forced degradation studies are critical to fully elucidate its degradation profile and to develop a robust, stability-indicating analytical method. The long-term stability data will ultimately define the appropriate retest period and storage conditions, ensuring the material's quality and suitability for its intended use in research and pharmaceutical development.

References

- Histamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Histamine]

- tert-Butyl 6-aminohexanoate | 5514-98-7 | FAA51498 - Biosynth. [URL: https://www.biosynth.

- Quality Guidelines - ICH. [URL: https://www.ich.org/page/quality-guidelines]

- US2404503A - Preparation of amino acids from their salts - Google Patents. [URL: https://patents.google.

- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]

- (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - ResearchGate. [URL: https://www.researchgate.net/publication/283732897_Development_and_validation_of_a_HPLCFD_method_combined_with_online_derivatization_for_the_simple_and_simultaneous_determination_of_trace_amino_acids_and_alkyl_amines_in_continental_and_marine_aerosol]

- Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic. [URL: https://setac.onlinelibrary.wiley.com/doi/10.1002/etc.5620190613]

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]

- (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. [URL: https://www.researchgate.

- Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38436538/]

- Oxidative degradation of amines using a closed batch system - Norwegian Research Information Repository. [URL: https://ntnuopen.ntnu.no/ntnu-xmlui/handle/11250/2354519]

- Q1A(R2) Guideline - ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

- Stability Indicating HPLC Method Development –A Review - IJTSRD. [URL: https://www.ijtsrd.com/papers/ijtsrd18671.pdf]

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - ACP. [URL: https://acp.copernicus.org/articles/22/4137/2022/]

- tert-Butyl Esters - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carboxyl/tert-butyl-esters.htm]

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]

- Thermal degradation of amino acid salts in CO2 capture | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/271511942_Thermal_degradation_of_amino_acid_salts_in_CO2_capture]

- Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32016661/]

- Properties of Amines and their Hydrochloride Salt - ResearchGate. [URL: https://www.researchgate.net/figure/Properties-of-Amines-and-their-Hydrochloride-Salt_tbl1_279178492]

- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/P100188L.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1995+Thru+2000&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C95thru00%5CTxt%5C00000007%5CP100188L.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x&Toc=1]

- Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - MDPI. [URL: https://www.mdpi.com/1999-4923/12/7/597]

- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29426383/]

- Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1b-photostability-testing-new-drug-substances-and-products]

- Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10750089]

- Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. [URL: https://www.chemistrysteps.com/esters-reaction-with-amines-the-aminolysis-mechanism/]

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]

- Hydrolysis of tert-butyl esters present in N-protected amino acids. - ResearchGate. [URL: https://www.researchgate.net/publication/244766349_Hydrolysis_of_tert-butyl_esters_present_in_N-protected_amino_acids]

- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [URL: https://pubmed.ncbi.nlm.nih.gov/23013233/]

- Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/q1b-photostability-testing-new-active-substances-and-medicinal-products-step-5_en.pdf]

- Analysis of Amino Acids by HPLC - Agilent. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Analysis%20of%20Amino%20Acids%20by%20HPLC.pdf]

- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29426383/]

- tert-butyl 6-aminohexanoate | 5514-98-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717621.htm]

- Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/v/2353]

- (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - ResearchGate. [URL: https://www.researchgate.

- Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065672/]

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5026521/]

- Acetal Prodrug Self-Assembly Based on Salicylaldehyde for Efficient Management of Plant Disease and Postharvest Preservation | ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c06155]

- Oxidative degradation of amine solvents for CO2 capture - The University of Texas at Austin. [URL: https://repositories.lib.utexas.edu/handle/2152/30311]

- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. [URL: https://www.slideshare.net/mobile/SagarKhadke/q1ar2-stability-testing-of-new-drug-substances-and-products-251670183]

- (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | ChemScene. [URL: https://www.chemscene.

- tert-butyl (2S)-6-amino-2-(butoxycarbonylamino)hexanoate;hydrochloride - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-topic-q-1-r2-stability-testing-new-drug-substances-and-products_en.pdf]

- (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92963335.htm]

- N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/B4275]

Sources

- 1. Histamine - Wikipedia [en.wikipedia.org]

- 2. Tert-butyl 6-aminohexanoate | C10H21NO2 | CID 10750089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 6-aminohexanoate | 5514-98-7 [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. d-nb.info [d-nb.info]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. nva.sikt.no [nva.sikt.no]

- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH Official web site : ICH [ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. ijtsrd.com [ijtsrd.com]

- 21. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Spectral Analysis of Tert-butyl 6-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for tert-butyl 6-aminohexanoate hydrochloride. As a crucial bifunctional molecule in chemical synthesis, particularly in the development of pharmaceuticals and peptidomimetics, a thorough understanding of its structural characterization is paramount. This document synthesizes fundamental principles of spectroscopic analysis with predicted data based on the known spectral characteristics of its free base and related structures, offering a robust framework for researchers working with this compound.

Introduction: The Versatile Spacer

This compound is a derivative of 6-aminohexanoic acid, an omega-amino acid. The presence of a terminal primary amine and a tert-butyl protected carboxylic acid makes it a valuable building block. The tert-butyl ester group provides steric hindrance, preventing self-polymerization and offering a stable protecting group that can be selectively removed under acidic conditions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it convenient for various synthetic applications.

The molecular structure of this compound is presented below. The protonation of the primary amine to form an ammonium chloride is a key feature influencing its spectral properties compared to its free base form.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The analysis is based on the expected chemical shifts, multiplicities, and integrations for a typical spectrum recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The protonation of the amino group to an ammonium cation (-NH₃⁺) significantly influences the chemical shift of the adjacent methylene protons (H-6).

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | ~3.0 | Triplet | 2H |

| H-2 | ~2.2 | Triplet | 2H |

| H-5 | ~1.6 | Multiplet | 2H |

| H-3 | ~1.5 | Multiplet | 2H |

| H-4 | ~1.3 | Multiplet | 2H |

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

| -NH₃⁺ | Variable | Broad Singlet | 3H |

Rationale behind the Predictions:

-

H-6 Protons: These protons are adjacent to the electron-withdrawing ammonium group (-NH₃⁺). This proximity causes a significant downfield shift to approximately 3.0 ppm compared to the free amine (~2.7 ppm). The signal is expected to be a triplet due to coupling with the neighboring H-5 methylene protons.

-

H-2 Protons: Situated alpha to the carbonyl group of the ester, these protons are also deshielded and are predicted to resonate around 2.2 ppm as a triplet, coupling with the H-3 protons.

-

H-3, H-4, and H-5 Protons: These methylene groups form the backbone of the hexanoate chain and are expected to produce overlapping multiplets in the range of 1.3-1.6 ppm.

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.4 ppm, a characteristic signal for this protecting group.

-

Ammonium Protons (-NH₃⁺): The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with deuterated solvents, leading to a diminished or absent signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the known values for similar structures, with adjustments for the effects of protonation.

Carbon Numbering:

Caption: Carbon numbering for this compound.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~173 |

| C7 (-C(CH₃)₃) | ~80 |

| C6 (-CH₂-NH₃⁺) | ~40 |

| C2 (-CH₂-C=O) | ~35 |

| C5 | ~28 |

| C8 (-C(CH₃)₃) | ~28 |

| C3 | ~26 |

| C4 | ~25 |

Justification of Predicted Shifts:

-

C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded carbon in the molecule, with an expected chemical shift of around 173 ppm.

-

C7 (Quaternary Carbon of tert-butyl): The quaternary carbon of the tert-butyl group is predicted to appear at approximately 80 ppm.

-

C6 (Carbon adjacent to -NH₃⁺): The presence of the electron-withdrawing ammonium group will shift the C6 carbon downfield to around 40 ppm.

-

C2 (Carbon alpha to Carbonyl): This carbon is expected to resonate at about 35 ppm.

-

C3, C4, C5 (Methylene Carbons): These carbons of the aliphatic chain will have chemical shifts in the range of 25-28 ppm.

-

C8 (Methyl Carbons of tert-butyl): The three equivalent methyl carbons of the tert-butyl group are predicted to have a chemical shift of approximately 28 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound is expected to provide a clear molecular ion peak corresponding to the free base after the loss of HCl, along with characteristic fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Ion (M+H)⁺: The protonated molecule of the free base, [C₁₀H₂₁NO₂ + H]⁺, is expected at a mass-to-charge ratio (m/z) of 188.16.

-

Base Peak: A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. Therefore, the base peak is anticipated at m/z 132.07, corresponding to [M - C₄H₈ + H]⁺.

-

Other Fragments: Another significant fragment would be the tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57.07.

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for tert-butyl 6-aminohexanoate.

Experimental Protocols

To obtain high-quality spectral data, the following experimental protocols are recommended.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire data in positive ion mode.

-

Scan a mass range that includes the expected molecular ion and fragment peaks (e.g., m/z 50-300).

-

Conclusion

The spectral characterization of this compound is fundamental for its application in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and MS data based on established spectroscopic principles and data from related compounds. The predicted spectra, along with the provided experimental protocols, offer a solid foundation for scientists to confirm the identity and purity of this important synthetic building block.

References

A Comprehensive Guide to the Synthesis of tert-butyl 6-aminohexanoate hydrochloride

This technical guide provides an in-depth exploration of the synthesis of tert-butyl 6-aminohexanoate hydrochloride, a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles and practical laboratory insights. We will delve into the strategic considerations behind the synthetic pathway, a step-by-step experimental procedure, and robust methods for purification and characterization.

Introduction: The Significance of this compound

Tert-butyl 6-aminohexanoate and its hydrochloride salt are versatile bifunctional molecules. The presence of a protected carboxylic acid (as a tert-butyl ester) and a primary amine allows for selective chemical modifications at either end of the six-carbon chain. This makes it a crucial intermediate in the synthesis of a variety of organic molecules, including peptides, peptidomimetics, and as a linker in drug-conjugate chemistry. The tert-butyl ester provides steric hindrance that protects the carboxylic acid from participating in unwanted side reactions and can be selectively removed under acidic conditions. The hydrochloride salt form enhances the stability and handling of the otherwise basic amino ester.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from N-(tert-butoxycarbonyl)-6-aminohexanoic acid (Boc-6-aminohexanoic acid). This strategy is favored due to the high yields and purity of the intermediates and the final product. The core transformations are:

-

Esterification: The carboxylic acid of Boc-6-aminohexanoic acid is converted to its tert-butyl ester.

-

Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed from the amine, followed by the in-situ formation of the hydrochloride salt.

Mechanistic Considerations

The choice of a Boc-protected starting material is strategic. Direct esterification of 6-aminohexanoic acid with tert-butanol under acidic conditions is challenging due to the potential for polymerization and other side reactions involving the free amine. The Boc group protects the amine from these unwanted reactions and can be easily removed under acidic conditions that are often compatible with the tert-butyl ester.

The esterification of a carboxylic acid with the bulky tert-butanol is often inefficient under standard Fischer esterification conditions. Therefore, methods utilizing activating agents are preferred.

Visualizing the Synthesis

Reaction Pathway

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Part 1: Synthesis of tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Boc-6-aminohexanoic acid | 231.29 | 10.0 | 43.2 | 1.0 |

| tert-Butanol | 74.12 | 4.80 | 64.8 | 1.5 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 9.80 | 47.5 | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.53 | 4.3 | 0.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

Procedure:

-